(2-Chloro-4,5-dimethoxybenzyl)amine
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Overview
Description
“(2-Chloro-4,5-dimethoxybenzyl)amine” is a chemical compound with the molecular formula C9H12ClNO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two methoxy groups (-OCH3), a chlorine atom, and a benzylamine group (-CH2NH2) .Scientific Research Applications
Photosensitive Protecting Groups
One application of related chemical groups involves photosensitive protecting groups in synthetic chemistry. Although the specific compound "(2-Chloro-4,5-dimethoxybenzyl)amine" was not directly mentioned, the review highlights the use of similar groups like 3,5-dimethoxybenzyl, showing promise for future applications in synthetic chemistry. These photosensitive groups are significant for their potential in developing novel synthetic pathways and materials, underlining the innovative aspects of incorporating such functionalities into complex molecules (Amit, Zehavi, & Patchornik, 1974).
Amine Activators in Acrylic Bone Cements
Amine activators, including compounds structurally similar to "this compound," have been reviewed for their role in the curing of acrylic resins, utilized in biomedical applications such as denture resins and acrylic bone cements. This review discusses the kinetics, mechanism, and energy of activation, alongside toxicity and biomedical relevance, demonstrating the critical role of tertiary aromatic amines in enhancing the performance of acrylic-based biomedical materials (Vázquez, Levenfeld, & Román, 1998).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Hazardous Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds resistant to conventional degradation. The review emphasizes the global concern over toxic and hazardous amino compounds in water, highlighting the importance of developing technologies for their degradation. It categorizes the compounds into aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, offering a comprehensive overview of degradation efficiencies, reaction mechanisms, and the impact of process parameters. This showcases the broader environmental applications of AOPs in treating water contaminated with nitrogen-containing compounds (Bhat & Gogate, 2021).
Mechanism of Action
The compound’s mode of action would depend on its specific biological target. For instance, if it were to interact with an enzyme, it might do so by binding to the active site and either activating or inhibiting the enzyme’s function .
In terms of biochemical pathways, the compound could potentially be involved in a variety of reactions, depending on its specific target. For example, if it were to interact with a receptor in a signal transduction pathway, it could potentially affect the downstream signaling events .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on various factors. These could include the compound’s chemical properties, such as its solubility and stability, as well as physiological factors, such as the pH of the stomach and the presence of transport proteins .
The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes at the molecular and cellular level to physiological effects at the level of the whole organism .
Finally, environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as temperature and pH could affect the compound’s stability, while the presence of other compounds could affect its efficacy through competitive or noncompetitive inhibition .
Properties
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEWDZWYXHOICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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